molecular formula C15H22N4O B1418259 N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1171004-09-3

N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No. B1418259
M. Wt: 274.36 g/mol
InChI Key: XXKOROQLGIVSHA-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a piperidine ring and a quinoxaline ring, connected in a spiro configuration . The “N-(2-Methoxyethyl)” part suggests that a methoxyethyl group is attached to a nitrogen atom, possibly in the piperidine ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium have been synthesized through alkylation of secondary and tertiary amines and anion exchange . Another related compound, 2’-O-(2-methoxyethyl) oligonucleotide, has been synthesized using reversible addition fragmentation transfer (RAFT) polymerization .

Scientific Research Applications

Receptor Ligand Research

N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is studied in the context of receptor ligand research. It is part of a series of spiropiperidines investigated for their affinity for σ1- and σ2-receptors. These compounds, including N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, are synthesized and tested for receptor binding capabilities, particularly in guinea pig brain and rat liver membrane preparations. A benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 are found beneficial for high σ1-receptor affinity (Maier & Wünsch, 2002).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound is a component in the synthesis of novel spiro-annelated pyrrole-containing heterocyclic systems. These systems are synthesized through interactions between aromatic amines and 4-oxopiperidines, demonstrating the compound's role in facilitating the formation of complex heterocyclic structures (Artico et al., 1992).

Synthesis of Spiropiperidine Scaffolds

The compound is also involved in the synthesis of attractive spiropiperdine scaffolds. This includes processes like intramolecular acyl transfer in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines], showcasing its utility in the development of new chemical frameworks (Méndez & Kouznetsov, 2011).

Synthesis of Piperidine-Quinoline Derivatives

Research in the synthesis of 1-Substituted Spiro [piperidine-4, 4'(3'H)-quinazolin]-2'(1'H)-one derivatives involves the compound, particularly in the context of cyclization reactions with halogens. This demonstrates its relevance in the synthesis of structurally diverse piperidine-quinoline derivatives (Takai et al., 1988).

Multi-Component Synthesis

The compound plays a role in multi-component synthesis, particularly in the formation of novel hybrid spiroheterocycles in ionic liquid. This exemplifies its importance in facilitating complex synthetic reactions for the creation of diverse molecular structures (Rajesh et al., 2012).

properties

IUPAC Name

N-(2-methoxyethyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-20-11-10-17-14-15(6-8-16-9-7-15)19-13-5-3-2-4-12(13)18-14/h2-5,16,19H,6-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKOROQLGIVSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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